molecular formula C21H28Si B14502565 Hexyl(diphenyl)(prop-2-en-1-yl)silane CAS No. 63452-99-3

Hexyl(diphenyl)(prop-2-en-1-yl)silane

Cat. No.: B14502565
CAS No.: 63452-99-3
M. Wt: 308.5 g/mol
InChI Key: LOZILBZJAQYQFH-UHFFFAOYSA-N
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Description

Hexyl(diphenyl)(prop-2-en-1-yl)silane is an organosilicon compound featuring a silicon center bonded to three distinct substituents: a hexyl group (C₆H₁₃), two phenyl groups (C₆H₅), and a prop-2-en-1-yl (allyl) group (CH₂CHCH₂). This structural diversity endows the compound with unique physicochemical properties, making it valuable in materials science, organic synthesis, and industrial applications. The hexyl chain enhances solubility in nonpolar solvents, the diphenyl groups contribute steric bulk and thermal stability, and the allyl group provides reactivity for hydrosilylation or polymerization reactions .

Properties

CAS No.

63452-99-3

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

hexyl-diphenyl-prop-2-enylsilane

InChI

InChI=1S/C21H28Si/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h4,7-12,14-17H,2-3,5-6,13,18-19H2,1H3

InChI Key

LOZILBZJAQYQFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Hexyl(diphenyl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. One common method involves the reaction of diphenylsilane with hexylprop-2-en-1-yl in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Hexyl(diphenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Reduction: It can be reduced to form simpler silanes or silanols.

    Substitution: The phenyl or hexyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexyl(diphenyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexyl(diphenyl)(prop-2-en-1-yl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of Hexyl(diphenyl)(prop-2-en-1-yl)silane can be contextualized by comparing it to structurally related silanes. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Molecular Formula Substituents on Silicon Key Properties/Applications Reference
This compound C₂₁H₂₆Si Hexyl, diphenyl, allyl High solubility, polymer synthesis, surface modification
Chloro(diphenyl)(prop-2-en-1-yl)silane C₁₅H₁₅ClSi Chloro, diphenyl, allyl Reactive in hydrosilylation; precursor for silicones
Diphenyl(prop-2-en-1-yl)silane C₁₅H₁₆Si Phenyl (×2), allyl Limited solubility; used in crosslinking reactions
Hexyl(diphenyl)silane C₁₈H₂₄Si Hexyl, diphenyl Non-reactive; solvent-stable lubricant additive
tert-Butyl(diphenyl)(prop-2-en-1-yl)silane C₁₉H₂₄Si tert-Butyl, diphenyl, allyl Enhanced thermal stability; catalyst in organic synthesis

Key Comparative Insights:

Reactivity :

  • The allyl group in this compound enables participation in hydrosilylation and radical reactions, akin to Chloro(diphenyl)(prop-2-en-1-yl)silane . However, the absence of a chlorine atom in the hexyl derivative reduces its electrophilicity, making it less reactive in substitution reactions.
  • Compared to Diphenyl(prop-2-en-1-yl)silane, the hexyl chain improves solubility in organic solvents, facilitating homogeneous reaction conditions .

Thermal and Chemical Stability :

  • The diphenyl groups confer greater thermal stability compared to silanes with smaller substituents (e.g., methyl or ethyl). For example, tert-Butyl(diphenyl)(prop-2-en-1-yl)silane exhibits superior stability at high temperatures due to steric shielding from the tert-butyl group .

Industrial Applications: Hexyl(diphenyl)silane (lacking the allyl group) is primarily used as a lubricant due to its inertness, whereas the allyl-functionalized variant is pivotal in synthesizing silicone polymers and surface-modified nanoparticles . Chloro(diphenyl)(prop-2-en-1-yl)silane is a precursor for silicones but requires careful handling due to its corrosive chlorine substituent .

Biological and Material Science Applications: The hexyl chain enhances compatibility with lipid membranes, making this compound a candidate for drug delivery systems. This contrasts with silanes like [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane, which are tailored for nanomaterial synthesis .

Uniqueness of this compound

The compound’s combination of hexyl, diphenyl, and allyl groups creates a balance of reactivity, stability, and solubility unmatched by analogues:

  • Hexyl Group : Improves lipophilicity and miscibility with organic solvents, critical for industrial formulations .
  • Diphenyl Groups : Provide steric protection, reducing unwanted side reactions while maintaining thermal robustness .
  • Allyl Group : Enables covalent bonding to substrates (e.g., in polymer coatings) and participation in click chemistry .

This multifunctionality positions this compound as a versatile tool in advanced material design and synthetic chemistry.

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